Virginiamycin m1
Overview
Description
Virginiamycin M1 is a macrocyclic lactone antibiotic belonging to the streptogramin A group of antibiotics. It is produced by various strains of the bacterium Streptomyces, including Streptomyces graminofaciens. This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanism of Action
Target of Action
Virginiamycin M1 primarily targets the 50S ribosome of bacteria . It also interacts with Streptogramin A acetyltransferase , an enzyme found in Enterococcus faecium .
Mode of Action
This compound is a macrocyclic lactone antibiotic that acts synergistically with the structurally unrelated cyclic depsipeptides, more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S . It inhibits peptide elongation by blocking the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This interaction disrupts bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation .
Biochemical Pathways
It is known that the antibiotic disrupts protein synthesis in bacteria, which can lead to a halt in growth and replication .
Pharmacokinetics
It is known that the compound is a lipophilic, neutral, and low-degradable molecule .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, particularly in Gram-positive bacteria, including methicillin-resistant S. aureus . By disrupting protein synthesis, the antibiotic prevents the bacteria from growing and replicating .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is used in livestock for disease prevention and growth promotion, and its effectiveness can be influenced by factors such as the animal’s diet and overall health . The use of such antibiotics can lead to the development of antimicrobial resistance in animal pathogens, which could potentially transfer to humans .
Biochemical Analysis
Biochemical Properties
Virginiamycin M1 plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by blocking the formation of peptide bonds between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA . This inhibition occurs through its interaction with the 50S ribosomal subunit, preventing the elongation of the peptide chain. This compound interacts synergistically with virginiamycin B (streptogramin B) to enhance its antibacterial efficacy .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to the inhibition of cell growth and proliferation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 50S ribosomal subunit, where it inhibits peptide elongation by blocking the formation of peptide bonds . This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. This compound acts synergistically with virginiamycin B, enhancing its antibacterial activity through a combined mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antibacterial activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and management .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to toxic or adverse effects, including reduced body weight gain and liver toxicity . At appropriate dosages, this compound has been shown to improve animal health by reducing lactic acidosis and the incidence of liver abscesses . The optimal dosage must be carefully determined to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biosynthesis and degradation. The biosynthesis of this compound involves the incorporation of specific amino acids and the formation of a macrocyclic lactone ring . Enzymes such as acetyltransferases and peptidyl-tRNA synthetases play key roles in its biosynthesis and metabolic flux . The degradation of this compound involves enzymatic reduction and hydrolysis, leading to the formation of inactive metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow . Its accumulation in target tissues enhances its antibacterial efficacy, but excessive accumulation can lead to toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the bacterial ribosome . Its activity is directed towards the 50S ribosomal subunit, where it exerts its inhibitory effects on protein synthesis . Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles within bacterial cells . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Virginiamycin M1 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The fermentation conditions, such as pH, temperature, and nutrient composition, are optimized to maximize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using high-yield strains of Streptomyces. The process includes fed-batch fermentation, where nutrients are continuously supplied to the culture to maintain optimal growth conditions. The antibiotic is then extracted using solvents and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Virginiamycin M1 undergoes several chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial properties or improved stability .
Scientific Research Applications
Virginiamycin M1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and modification of macrocyclic lactones.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: this compound is used in the fuel ethanol industry to prevent microbial contamination and in agriculture to promote growth and prevent infections in livestock
Comparison with Similar Compounds
Virginiamycin M1 is part of the streptogramin family of antibiotics, which includes other compounds such as:
- Pristinamycin IIA
- Ostreogrycin A
- Streptogramin A
- Mikamycin A
Compared to these similar compounds, this compound is unique in its specific structure and the synergistic effects it exhibits when combined with other streptogramins. This synergy enhances its antibacterial activity and makes it particularly effective against resistant bacterial strains .
Properties
Virginiamycin M1 is a macrocyclic lactone antibiotic that acts syngeristically with the structurally unrelated cyclic depsipeptides more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S to inhibit peptide elongation. This is achieved by blocking formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. Virginiamycin M1 has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S. aureus. | |
CAS No. |
21411-53-0 |
Molecular Formula |
C28H35N3O7 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(10R,11R,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1 |
InChI Key |
DAIKHDNSXMZDCU-XMERXJNXSA-N |
Isomeric SMILES |
C[C@@H]1C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)C |
SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |
Appearance |
White solid |
21411-53-0 | |
solubility |
Poorly soluble in water |
Synonyms |
(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone; Mikamycin A; Ostreogrycin A; Antibiotic PA 114A1; Factor |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.